Cas no 14364-66-0 (17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester))

17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) Chemical and Physical Properties
Names and Identifiers
-
- 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester)
- 17B-ESTRADIOL 17-(2,3,4-TRI-O-ACETYL-B-D-GLUCURONIDE METHYL ESTER)
- methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate
- (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl-2,3,4-triacetate-β-D-glucopyranosiduronic acid Methyl Ester
- A-Estradiol 17-(2,3,4-Tri-O-acetyl-
- DTXSID20747723
- A-D-glucuronide Methyl Ester)
- 17
- (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
- (17?)-3-Hydroxyestra-1,3,5(10)-trien-17-yl-2,3,4-triacetate-?-D-glucopyranosiduronic acid Methyl Ester;
- 14364-66-0
- 17beta-Estradiol 17-(2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester)
- 17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester)
-
- Inchi: InChI=1S/C31H40O11/c1-15(32)38-25-26(39-16(2)33)28(40-17(3)34)30(42-27(25)29(36)37-5)41-24-11-10-23-22-8-6-18-14-19(35)7-9-20(18)21(22)12-13-31(23,24)4/h7,9,14,21-28,30,35H,6,8,10-13H2,1-5H3/t21-,22-,23+,24+,25+,26+,27+,28-,30-,31+/m1/s1
- InChI Key: TYKLFSHXKYZPFF-JSQRUJIWSA-N
- SMILES: CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCc5c4ccc(c5)O)C)C(=O)OC)OC(=O)C
Computed Properties
- Exact Mass: 588.25700
- Monoisotopic Mass: 588.25706209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 42
- Rotatable Bond Count: 10
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 144Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 652.5±55.0 °C at 760 mmHg
- Solubility: Dichloromethane, Ethyl Acetate, Methanol
- PSA: 143.89000
- LogP: 3.32650
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | ME16715-10 mg |
17b-Estradiol 17-(2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester) |
14364-66-0 | 10mg |
$534.30 | 2023-01-03 | ||
TRC | E888020-10mg |
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) |
14364-66-0 | 10mg |
$ 351.00 | 2023-09-07 | ||
TRC | E888020-50 mg |
17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) |
14364-66-0 | 50mg |
$ 1230.00 | 2022-01-08 | ||
Biosynth | ME16715-50 mg |
17b-Estradiol 17-(2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester) |
14364-66-0 | 50mg |
$1,766.00 | 2023-01-03 | ||
TRC | E888020-2mg |
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) |
14364-66-0 | 2mg |
$ 81.00 | 2023-09-07 | ||
TRC | E888020-10 mg |
17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) |
14364-66-0 | 10mg |
$ 285.00 | 2022-01-08 | ||
Biosynth | ME16715-25 mg |
17b-Estradiol 17-(2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester) |
14364-66-0 | 25mg |
$971.50 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-471358-5 mg |
17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester), |
14364-66-0 | 5mg |
¥2,708.00 | 2023-07-11 | ||
TRC | E888020-25mg |
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) |
14364-66-0 | 25mg |
$844.00 | 2023-05-18 | ||
TRC | E888020-50mg |
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) |
14364-66-0 | 50mg |
$1499.00 | 2023-05-18 |
17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester) Related Literature
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on 17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester)
Recent Advances in the Study of 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) (CAS: 14364-66-0)
The compound 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) (CAS: 14364-66-0) has garnered significant attention in recent chemical and biomedical research due to its potential applications in hormone therapy and drug delivery systems. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
Recent studies have highlighted the compound's role as a prodrug of 17β-estradiol, a key estrogen hormone. The acetylated glucuronide moiety enhances the compound's solubility and bioavailability, making it a promising candidate for oral administration. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this derivative exhibits improved metabolic stability compared to its parent compound, reducing first-pass effects in the liver.
Advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have been employed to characterize the compound's structure and purity. Researchers have developed novel synthetic pathways to produce 14364-66-0 with higher yields (up to 78%) and fewer byproducts, as reported in a recent Organic Process Research & Development publication. These methodological improvements are crucial for scaling up production for potential clinical applications.
Pharmacokinetic studies in animal models have shown that 17β-Estradiol 17-(2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) achieves sustained release profiles, with plasma concentrations remaining stable for up to 48 hours post-administration. This property is particularly valuable for developing long-acting hormone replacement therapies. Additionally, the compound's selective estrogen receptor modulation activity suggests potential applications in treating menopausal symptoms while minimizing side effects.
Current research directions include exploring the compound's potential in targeted drug delivery systems. Preliminary in vitro studies indicate that the glucuronide moiety may facilitate receptor-mediated uptake in estrogen-responsive tissues. However, further clinical validation is required to assess its safety and efficacy in human subjects. The compound's unique chemical properties continue to make it a subject of intense investigation in pharmaceutical development.
14364-66-0 (17b-Estradiol 17-(2,3,4-Tri-O-acetyl-b-D-glucuronide Methyl Ester)) Related Products
- 59495-70-4(17b-Acetyl-estradiol 3-(Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester))
- 15270-34-5(16α-Hydroxyestrone 16-β-D-Glucuronide)
- 1256727-03-3(5-fluoro-2-(methylsulfanyl)phenylmethanamine)
- 93107-31-4(6,7-Dichloro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid)
- 1804246-13-6(2-(3-Chloropropanoyl)-3-(methylthio)benzoic acid)
- 70921-24-3(4-amino-4-(thiophen-2-yl)butanoic acid)
- 1804463-88-4(5-Bromo-2-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 2034578-67-9(ethyl 5-(6-hydroxypyrimidine-4-amido)-1-methyl-1H-pyrazole-4-carboxylate)
- 2228384-34-5(3-(2-methyl-2H-indazol-3-yl)-1,2-oxazole-5-carboxylic acid)
- 860390-06-3(2-(2,4-dimethylphenyl)-2-methylpropanoic acid)




